Cas no 2172164-51-9 ((4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine)

(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine 化学的及び物理的性質
名前と識別子
-
- (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine
- [(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
- EN300-1283384
- 2172164-51-9
-
- インチ: 1S/C10H13ClFNO/c1-8-6-9(2-3-10(8)11)7-13-14-5-4-12/h2-3,6,13H,4-5,7H2,1H3
- InChIKey: AJUSPDIEWNTTQK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CNOCCF
計算された属性
- せいみつぶんしりょう: 217.0669699g/mol
- どういたいしつりょう: 217.0669699g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283384-5000mg |
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |
2172164-51-9 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1283384-500mg |
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |
2172164-51-9 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1283384-1.0g |
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |
2172164-51-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1283384-50mg |
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |
2172164-51-9 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1283384-100mg |
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |
2172164-51-9 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1283384-2500mg |
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |
2172164-51-9 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1283384-1000mg |
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |
2172164-51-9 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1283384-10000mg |
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |
2172164-51-9 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1283384-250mg |
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |
2172164-51-9 | 250mg |
$972.0 | 2023-10-01 |
(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amineに関する追加情報
Introduction to (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine and Its Significance in Modern Chemical Biology
The compound with the CAS number 2172164-51-9 is a fascinating molecule that has garnered significant attention in the field of chemical biology. Its systematic name, (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine, provides a detailed insight into its structural and chemical properties. This compound, characterized by its unique aromatic ring system and functional groups, has emerged as a promising candidate in various research applications, particularly in the development of novel pharmaceuticals and agrochemicals.
The structural motif of this compound includes a 4-chloro-3-methylphenyl group, which is known for its ability to interact with biological targets through hydrophobic and electrostatic interactions. The presence of a chloro substituent at the fourth position of the benzene ring enhances its lipophilicity, making it an attractive scaffold for drug design. Additionally, the methyl group at the third position introduces steric hindrance, which can be crucial in optimizing binding affinity to biological receptors.
The other key component of this molecule is the 2-fluoroethoxy amine moiety. The fluoroethoxy group is renowned for its ability to modulate metabolic stability and binding affinity in drug molecules. Fluorine atoms are often incorporated into pharmaceuticals due to their ability to enhance binding interactions and reduce metabolic degradation. The amine group further extends the potential for hydrogen bonding interactions, which are critical for maintaining stability and specificity in biological targets.
In recent years, there has been a surge in research focused on developing small molecules that can modulate neurotransmitter receptors. The compound (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine has shown promise in this area due to its unique structural features. Studies have indicated that this molecule can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in a wide range of neurological disorders.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop derivatives that exhibit enhanced pharmacological properties. For instance, modifications to the fluoroethoxy group have led to compounds with improved selectivity and reduced side effects. These findings highlight the importance of (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine as a building block in medicinal chemistry.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the aromatic core efficiently. The introduction of the fluoroethoxy group has been particularly challenging but can be achieved through nucleophilic substitution reactions or metal-catalyzed coupling strategies.
Evaluation of the pharmacokinetic properties of (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine has revealed several promising characteristics. Preliminary studies suggest that it exhibits good oral bioavailability and moderate metabolic stability, making it a viable candidate for further development into a therapeutic agent. Additionally, its solubility profile indicates potential for formulation into various dosage forms, enhancing its therapeutic applicability.
The compound's potential extends beyond pharmaceutical applications. Research in agrochemicals has explored its use as a precursor in the synthesis of novel pesticides and herbicides. The unique combination of functional groups makes it an ideal candidate for designing molecules that can interact specifically with biological targets in plants, offering new solutions for crop protection.
Recent advancements in computational chemistry have further accelerated the discovery process for derivatives of (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine. Molecular modeling studies have been instrumental in predicting binding affinities and identifying optimal modifications. These computational approaches complement traditional experimental methods, providing a more efficient pipeline for drug discovery.
The safety profile of this compound is another critical consideration. While preliminary toxicology studies suggest that it is well-tolerated at moderate doses, further research is needed to fully characterize its potential side effects. Comprehensive toxicological assessments will be essential before it can be considered for clinical use.
In conclusion, (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutics with applications ranging from neurological disorders to agrochemicals. Continued research into this compound and its derivatives promises to yield valuable insights and innovations that could improve human health and agricultural productivity.
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